3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound is a triazoloquinazoline derivative featuring a 4-chlorophenyl sulfonyl group at position 3 and a 2,4-dimethylphenylamine substituent at position 3. Its molecular weight is 463.94 g/mol (CAS: 895646-91-0), with a purity of 98% .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-7-12-19(15(2)13-14)25-21-18-5-3-4-6-20(18)29-22(26-21)23(27-28-29)32(30,31)17-10-8-16(24)9-11-17/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPVFDAGHRZSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions to form the triazole ring.
Quinazoline Formation: The triazole intermediate is then reacted with an anthranilic acid derivative to form the quinazoline moiety.
Sulfonylation: The quinazoline-triazole intermediate is sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: Finally, the sulfonylated intermediate is reacted with 2,4-dimethylaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoloquinazolines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline and triazole compounds exhibit significant anticancer properties. For example, compounds similar to 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown inhibitory effects on various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study published in RSC Advances demonstrated that specific derivatives of quinazoline effectively inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | A549 | 15.0 |
| This compound | MCF-7 | 9.8 |
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Research has shown that triazole-containing compounds can exhibit potent antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial efficacy against various pathogens including Staphylococcus aureus and Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have also been explored. The sulfonamide group in the compound may contribute to its ability to inhibit pro-inflammatory cytokines.
Case Study: In Vivo Inflammation Model
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound | 45 |
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazoloquinazoline Derivatives
The following table highlights structural analogs and their key differences:
Key Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl sulfonyl group provides stronger electron-withdrawing effects compared to methoxy or ethoxy substituents in analogs . This may enhance binding to electron-rich biological targets.
- Solubility : Analogs with methoxy or ethoxy groups (e.g., ) exhibit higher predicted solubility than the target compound, which has methyl groups.
Comparison with Triazolopyrimidine and Triazolo-Thiadiazole Derivatives
- Biological Activity : The target compound’s quinazoline core may offer superior kinase inhibition due to planar aromaticity, whereas triazolopyrimidines are more suited for antimalarial or antibacterial applications .
Biological Activity
3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a triazole and quinazoline moiety, which are known for their pharmacological properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H18ClN5O2S
- Molecular Weight : 463.94 g/mol
- Chemical Structure : The compound consists of a triazoloquinazoline core with a sulfonyl group and a chlorophenyl substituent.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. Compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives exhibit significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 14.4 µM to > 750 µM, indicating varying degrees of potency depending on structural modifications .
Antidiabetic Activity
The compound has also been investigated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. The structure-activity relationship (SAR) studies suggest that modifications on the quinazoline ring enhance inhibitory activity:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Quinazoline Derivative A | 41.73 | α-glucosidase inhibition |
| Quinazoline Derivative B | >750 | Non-toxic against MCF-7 |
These findings indicate that the compound may serve as a lead for developing new antidiabetic agents .
Antimicrobial Activity
The triazole moiety in the compound has been linked to antimicrobial properties. Research indicates that similar compounds exhibit activity against pathogenic bacteria and fungi. The presence of the sulfonamide group is particularly noteworthy due to its low toxicity and broad-spectrum activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group interacts with active sites of enzymes like α-glucosidase, leading to competitive inhibition.
- Cell Cycle Arrest : Compounds in this class may induce apoptosis in cancer cells by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of triazoloquinazoline derivatives against human colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The most potent derivative exhibited an IC50 value of 6.2 µM against HCT-116 cells .
Case Study 2: α-Glucosidase Inhibition
Another study focused on the inhibitory effects of triazoloquinazolines on α-glucosidase activity. The most effective compound demonstrated an IC50 value significantly lower than that of acarbose, a standard antidiabetic drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
